molecular formula C24H20N4O3S3 B301528 N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide

Cat. No. B301528
M. Wt: 508.6 g/mol
InChI Key: NLOGCWJBGKUMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide involves the inhibition of various signaling pathways that are involved in the proliferation of cancer cells. It also inhibits the aggregation of amyloid-beta peptides by binding to the hydrophobic regions of the peptides.
Biochemical and Physiological Effects:
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the aggregation of amyloid-beta peptides by preventing the formation of beta-sheet structures.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide in lab experiments include its significant anticancer and anti-Alzheimer's disease activity. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

Some of the future directions for the research on N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide include:
1. Further studies to determine its optimal dosage and administration in the treatment of cancer and Alzheimer's disease.
2. Development of novel drug delivery systems to enhance its efficacy and reduce its toxicity.
3. Investigation of its potential applications in other diseases and disorders.
4. Studies to determine its mechanism of action in greater detail.
5. Development of analogs with improved pharmacological properties.
Conclusion:
In conclusion, N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it into a viable therapeutic agent.

Synthesis Methods

The synthesis of N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide involves the reaction of 2-mercaptobenzothiazole with 2-chloroacetyl chloride, followed by reaction with 2-aminopyridine and 4-acetylaniline. The final product is obtained by acetylation of the amine group with acetic anhydride.

Scientific Research Applications

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity by inhibiting the proliferation of cancer cells. It also has potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.

properties

Product Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide

Molecular Formula

C24H20N4O3S3

Molecular Weight

508.6 g/mol

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C24H20N4O3S3/c1-15(29)16-5-7-17(8-6-16)26-22(31)14-33-24-28-19-10-9-18(12-20(19)34-24)27-21(30)13-32-23-4-2-3-11-25-23/h2-12H,13-14H2,1H3,(H,26,31)(H,27,30)

InChI Key

NLOGCWJBGKUMNE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4

Origin of Product

United States

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